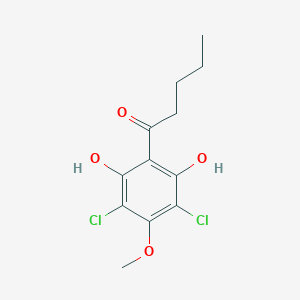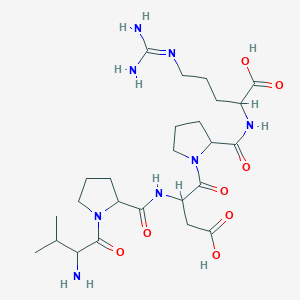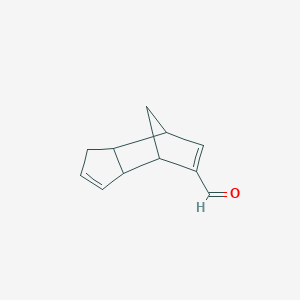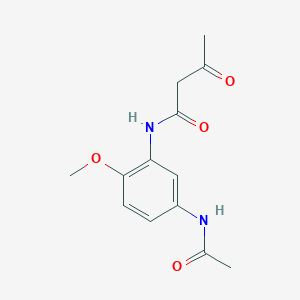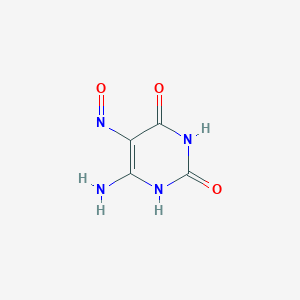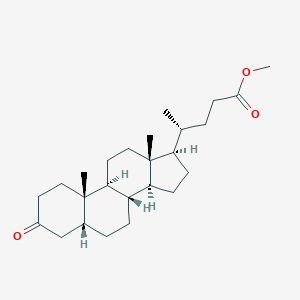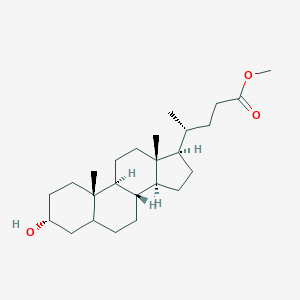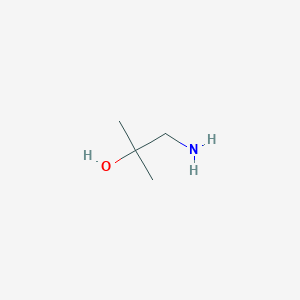
1-Amino-2-methylpropan-2-ol
描述
Synthesis Analysis
The synthesis of 1-Amino-2-methylpropan-2-ol derivatives has been demonstrated through various methods, including a notable process enabling the anaerobic production of isobutanol, a biofuel, at theoretical yield in Escherichia coli by modifying the amino acid pathway and overcoming cofactor imbalance issues through enzyme engineering (Bastian et al., 2011). Additionally, microwave-assisted ring opening of epoxides has been employed for the synthesis of 1-aminopropan-2-ols with anti-malaria activities, showcasing the compound's versatility in medical applications (Robin et al., 2007).
Molecular Structure Analysis
The molecular structure of 1-Amino-2-methylpropan-2-ol derivatives has been extensively analyzed, revealing their potential in forming novel compounds with significant applications. For instance, the novel compound 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol (AMD) was synthesized and characterized, demonstrating unique structural features beneficial for anti-cancer studies (Pavitha et al., 2017).
Chemical Reactions and Properties
1-Amino-2-methylpropan-2-ol and its derivatives participate in a variety of chemical reactions, leading to the formation of complex structures. Novel boracycles have been synthesized from 1,2-amino alcohols, demonstrating the compound's flexibility in creating structures with trigonal boron atoms (Baum et al., 2006).
Physical Properties Analysis
The physical properties of 1-Amino-2-methylpropan-2-ol and its mixtures with alkanols have been studied, revealing insights into its volumetric and optical characteristics, which are crucial for its application in material science (Bhagat & Maken, 2020).
Chemical Properties Analysis
Understanding the chemical properties of 1-Amino-2-methylpropan-2-ol is essential for its application in synthesis and materials science. Its behavior as a potent inhibitor of polyamine biosynthesis highlights its potential in biochemical applications, affecting ornithine decarboxylase, adenosylmethionine decarboxylase, and spermidine synthase (Khomutov et al., 1985).
科学研究应用
Optical Properties : Binary mixtures of 2-amino-2-methylpropan-1-ol with alkanol (C1-C3) have been found to exhibit promising optical properties. These mixtures can potentially aid in the prediction of density data using excess molar volume data at temperatures between 298.15 and 318.15 K (Bhagat & Maken, 2020).
Biological Impact : Research on the effect of 2-aminobutan-1-ols on the growth of the housefly (Musca domestica) revealed that these compounds can retard larval growth. However, this retardation can be effectively reversed by choline at lower concentrations (Bridges & Ricketts, 1968).
Anti-Malarial Properties : A study demonstrated that microwave-assisted ring opening of epoxides with various amines could efficiently synthesize 1-aminopropan-2-ols with micromolar potency against malaria parasites. Several compounds exhibited IC50 values between 1 and 10 microM (Robin et al., 2007).
Therapeutic Oligonucleotides : The 2-(N-formyl-N-methyl)aminoethyl group has been identified as a cost-efficient and simplified method for preparing therapeutic oligonucleotides. This approach could simplify post-synthesis processing (Grajkowski et al., 2001).
Environmental Chemistry : 1-aminopropan-2-one (APR) can undergo H/D exchange with D2O, and its detection by 13C NMR spectroscopy at environmentally relevant concentrations is possible. This suggests potential applications in environmental monitoring (Fitzsimons & Belt, 2005).
Mannich Reaction : In the Mannich reaction with amino alcohols, compounds like tetrabenzoxazines, tetraoxazolidines, and 1-methyl aminoethanol are produced. Their structures have been confirmed by NMR spectroscopy and single-crystal X-ray analysis (Schmidt et al., 2000).
Hydrogen Bonding : Studies on compounds such as 2-(Ferrocenylmethyl)amino-2-methylpropan-1-ol and its corresponding ammonium salt have revealed complex hydrogen bond networks and interactions, which can be significant in molecular design (Štěpnička et al., 2004).
安全和危害
属性
IUPAC Name |
1-amino-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(2,6)3-5/h6H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQMHOKEXZETKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182760 | |
| Record name | 1,1-Dimethylethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-methylpropan-2-ol | |
CAS RN |
2854-16-2 | |
| Record name | 1-Amino-2-methyl-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2854-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1-amino-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002854162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2854-16-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Dimethylethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-2-methylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

